3-Amino-4-hydroxybenzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

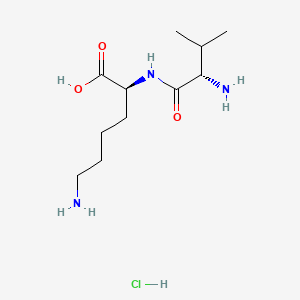

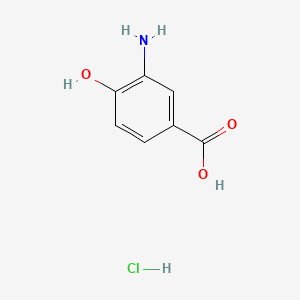

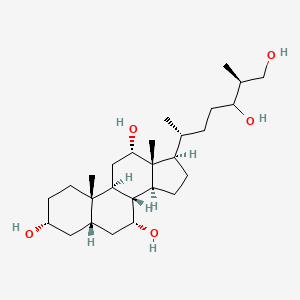

3-Amino-4-hydroxybenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid carrying an additional amino substituent at position 3 . It is used in the preparation of various pharmaceutical compounds such as sphingosine kinase inhibitors .

Synthesis Analysis

The 3-amino-4-hydroxy benzoic acid was synthesized by using 4-chloro-3-nitrobenzoic acid as the starting material . The hydrolyzed process runs with about 5.0 and 5.5 equivalent of sodium hydroxide for each equivalent of 4-chloro-3-nitrobenzoic acid, its preferred reaction time is 3.5 hours . The intermediate 4-hydroxy-3-nitrobenzoic acid is reduced by hydrogen gas with 5% PdC activator .Molecular Structure Analysis

The molecular structure of 3-Amino-4-hydroxybenzoic acid hydrochloride is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The 3-amino-4-hydroxy benzoic acid was synthesized by using 4-chloro-3-nitrobenzoic acid as the starting material . The hydrolyzed process runs with about 5.0 and 5.5 equivalent of sodium hydroxide for each equivalent of 4-chloro-3-nitrobenzoic acid, its preferred reaction time is 3.5 hours . The intermediate 4-hydroxy-3-nitrobenzoic acid is reduced by hydrogen gas with 5% PdC activator .Physical And Chemical Properties Analysis

The molecular weight of this compound is 189.59 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 1 . The Exact Mass is 189.0192708 g/mol .Scientific Research Applications

Antibiotic Biosynthesis : It has been found to be a direct precursor in the biosynthesis of ansamycins, a class of antibiotics, as studied in mutants of Nocardia mediterranei (Ghisalba & Nüesch, 1981). This acid serves as a seven-carbon amino starter-unit in the biosynthesis process.

Role in Pharmaceutical Synthesis : The synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, closely related to 3-Amino-4-hydroxybenzoic acid, is important for studying the biosynthesis and synthesis of several antibiotic classes (Becker, 1984).

Environmental Applications : In environmental studies, compounds like 3-Amino-4-hydroxybenzoic acid and its derivatives have been observed to undergo photodecomposition, replacing chlorine with hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid itself (Crosby & Leitis, 1969).

Electrochemical Research : The electrochemical sensor development for substances like phenylpropanolamine uses derivatives of 3-Hydroxybenzoic acid, illustrating the compound's potential in sensor technology (Shishkanova et al., 2021).

Materials Science : In materials science, the compound and its derivatives have been used to synthesize responsive organometallic crystalline materials, demonstrating its versatility in the design of functional materials (Bacchi et al., 2012).

Polymer Science : The compound is utilized in the synthesis of electroactive polymers, such as poly(3-amino-4-hydroxybenzoic acid) nanoparticles, which show high electroactivity in various pH conditions, indicating potential applications in advanced materials science (Chen, Hong, & Gao, 2015).

Biochemical Studies : In biochemistry, 3-Hydroxybenzoic acid, a related compound, has been explored as an inhibitor in studies of enzymes and metabolic pathways in mammalian tissues, reflecting its biological significance (Alam, Nambudiri, & Rudney, 1975).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that 3,4-ahba serves as a precursor for thermostable bioplastics , indicating its role in the synthesis of these materials.

Mode of Action

It’s known that the synthetic pathway of γ-amino acid 3,4-ahba differs entirely from the well-known shikimate pathway, which is essential for synthesizing aromatic amino acids .

Biochemical Pathways

3,4-AHBA is involved in the production of thermostable bioplastics . The production of 3,4-AHBA by a recombinant Corynebacterium glutamicum strain KT01 expressing griH and griI genes derived from Streptomyces griseus has been reported . The specific productivity of 3,4-AHBA increased with decreasing levels of dissolved oxygen (DO), indicating that oxygen limitation affects the metabolic pathways involved in 3,4-AHBA production .

Pharmacokinetics

It’s known that the specific productivity of 3,4-ahba increased with decreasing levels of dissolved oxygen (do), suggesting that oxygen levels may influence the bioavailability of 3,4-ahba .

Result of Action

The result of 3,4-AHBA action is the production of thermostable bioplastics . Under oxygen limitation, a recombinant Corynebacterium glutamicum strain KT01 produced 3,4-AHBA with large amounts of amino acids as by-products .

Action Environment

The action of 3,4-AHBA is influenced by environmental factors such as oxygen levels . The specific productivity of 3,4-AHBA was found to be eightfold higher under oxygen limitation (DO = 0 ppm) than under aerobic conditions (DO ≥ 2.6 ppm) .

properties

IUPAC Name |

3-amino-4-hydroxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,8H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQWETPIAIQHFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657009 |

Source

|

| Record name | 3-Amino-4-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1571-65-9 |

Source

|

| Record name | 3-Amino-4-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary application of 3-amino-4-hydroxybenzoic acid hydrochloride described in the provided research?

A1: The research primarily focuses on utilizing this compound as a monomer for synthesizing polymers. Specifically, one study explores its use in the in-situ polymerization with poly(phosphoric acid) to create poly(2,5-benzoxazole)/carbon nanotube composites. [] This suggests the compound's potential in material science and engineering applications.

Q2: How is this compound synthesized according to the provided research?

A2: The research details a three-step synthesis method for 3-amino-4-hydroxybenzoic acid: []

Q3: What are the claimed advantages of the described synthesis method for 3-amino-4-hydroxybenzoic acid?

A3: The research paper highlights that the presented three-step synthesis method offers several advantages: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B576360.png)